An In-Depth Technical Guide to 2-Chloro-3-methoxypyrazine for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-Chloro-3-methoxypyrazine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-3-methoxypyrazine, a key heterocyclic building block in modern organic synthesis and drug discovery. Its unique structural features and reactivity profile make it a valuable intermediate for the construction of complex molecular architectures with diverse pharmacological activities. This document will delve into its chemical properties, structure, synthesis, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Structural Elucidation and Physicochemical Properties
2-Chloro-3-methoxypyrazine (CAS No: 40155-28-0) is a substituted pyrazine derivative with the molecular formula C₅H₅ClN₂O.[1] Its structure features a pyrazine ring substituted with a chlorine atom at the 2-position and a methoxy group at the 3-position. This arrangement of an electron-withdrawing chlorine atom and an electron-donating methoxy group on the electron-deficient pyrazine ring imparts a unique reactivity to the molecule.
Table 1: Physicochemical Properties of 2-Chloro-3-methoxypyrazine
| Property | Value | Source |
| CAS Number | 40155-28-0 | [1] |
| Molecular Formula | C₅H₅ClN₂O | [1] |
| Molecular Weight | 144.56 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 31-32 °C | |
| Boiling Point | 180.3±35.0 °C (Predicted) | |
| Density | 1.292±0.06 g/cm³ (Predicted) | |
| IUPAC Name | 2-chloro-3-methoxypyrazine | [1] |
| SMILES | COC1=NC=CN=C1Cl | [1] |
Spectroscopic Characterization
The structural confirmation of 2-Chloro-3-methoxypyrazine is achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-3-methoxypyrazine is expected to show two signals in the aromatic region corresponding to the two protons on the pyrazine ring and a singlet in the aliphatic region for the methoxy group protons. The pyrazine protons will appear as doublets due to coupling with each other. A typical ¹H NMR spectrum is available from chemical suppliers.[2]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the attached functional groups and their position on the pyrazine ring. The carbon attached to the chlorine atom will be deshielded, as will the carbon attached to the methoxy group.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy group, C=N and C=C stretching vibrations of the pyrazine ring, and the C-O stretching of the methoxy group. The C-Cl stretching vibration will also be present in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be indicative of the structure, with characteristic losses of fragments such as Cl, CH₃, and CO.
Synthesis of 2-Chloro-3-methoxypyrazine
The synthesis of 2-Chloro-3-methoxypyrazine can be achieved through several synthetic routes. A common and efficient method involves the selective methoxylation of 2,3-dichloropyrazine. This approach leverages the differential reactivity of the two chlorine atoms on the pyrazine ring.
Synthetic Protocol: Methoxylation of 2,3-Dichloropyrazine
This protocol describes a general procedure for the synthesis of 2-Chloro-3-methoxypyrazine from 2,3-dichloropyrazine.
Materials:
-
2,3-Dichloropyrazine
-
Sodium methoxide (solid or solution in methanol)
-
Anhydrous methanol
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloropyrazine (1 equivalent) in anhydrous methanol under an inert atmosphere.
-
Addition of Nucleophile: Slowly add a solution of sodium methoxide (1 equivalent) in methanol to the stirred solution at room temperature. The rationale for the slow addition is to control the exothermicity of the reaction and to favor monosubstitution.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 2-Chloro-3-methoxypyrazine.
Causality Behind Experimental Choices:
-
Choice of Nucleophile: Sodium methoxide is a strong nucleophile that readily displaces a chlorine atom on the electron-deficient pyrazine ring.
-
Stoichiometry: Using one equivalent of sodium methoxide is crucial to selectively replace only one chlorine atom. An excess of the nucleophile would lead to the formation of the disubstituted product, 2,3-dimethoxypyrazine.
-
Solvent: Anhydrous methanol serves as both the solvent and the source of the methoxy group when using sodium metal to generate sodium methoxide in situ. It is a polar protic solvent that can solvate the ions involved in the reaction.
Chemical Reactivity and Applications in Drug Development
The pyrazine ring is a vital scaffold found in numerous clinically used drugs, highlighting its importance in drug design.[3] The reactivity of 2-Chloro-3-methoxypyrazine is dominated by the presence of the chlorine atom, which is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing pyrazine ring. This makes it a valuable intermediate for introducing various functional groups onto the pyrazine core.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 2-position is readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone for building molecular complexity and is extensively used in the synthesis of pharmaceutical intermediates. For instance, the reaction of 2-Chloro-3-methoxypyrazine with various amines can lead to a diverse library of 2-amino-3-methoxypyrazine derivatives, which are precursors to biologically active compounds.
Palladium-Catalyzed Cross-Coupling Reactions
In addition to SₙAr reactions, the chloro-substituent on the pyrazine ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the 2-position of the pyrazine ring.
The Suzuki-Miyaura coupling, for example, involves the reaction of 2-Chloro-3-methoxypyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.[4][5] This reaction is widely used in the pharmaceutical industry to construct biaryl and heteroaryl-aryl structures, which are common motifs in drug molecules.
Role as a Pharmaceutical Intermediate
2-Chloro-3-methoxypyrazine serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[6] Its ability to undergo diverse chemical transformations allows medicinal chemists to fine-tune the pharmacological properties of lead compounds. For example, derivatives of 2-amino-3-methoxypyrazine, synthesized from 2-Chloro-3-methoxypyrazine, have been investigated for their potential as kinase inhibitors and for other therapeutic applications.
Safety and Handling
2-Chloro-3-methoxypyrazine should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2-Chloro-3-methoxypyrazine is a versatile and valuable heterocyclic intermediate with significant applications in organic synthesis and drug discovery. Its unique reactivity, stemming from the interplay of the chloro and methoxy substituents on the pyrazine ring, allows for a wide range of chemical transformations. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this building block for the development of novel and effective therapeutic agents.
References
-
ACD/Labs. Methoxy groups just stick out. [Link]
-
Chemistry LibreTexts. 13C NMR Chemical Shifts. [Link]
- Google Patents.
-
MDPI. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. [Link]
-
National Center for Biotechnology Information. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. [Link]
-
National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
PrepChem.com. Synthesis of 2-chloro-3-phenoxypyrazine. [Link]
-
PubChem. 2-Methoxy-3-methylpyrazine. [Link]
-
ResearchGate. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. [Link]
-
Save My Exams. Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. [Link]
-
SpectraBase. 2-Ethyl-3-methoxy-pyrazine - Optional[ATR-IR] - Spectrum. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
AZoOptics. How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
Durham E-Theses. Synthesis strategies to 3-alkyl-2-methoxy pyrazines. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
PubChem. 2-Isopropyl-3-methoxypyrazine. [Link]
-
ResearchGate. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). [Link]
-
ResearchGate. Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. [Link]
-
Spectroscopy Online. IR Spectral Interpretation Workshop. [Link]
-
The NIST WebBook. Pyrazine, 2-chloro-3-methyl-. [Link]
-
The NIST WebBook. Pyrazine, 2-methoxy-3-(1-methylethyl)-. [Link]
-
Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Methoxy-3-(1-methylpropyl)pyrazine | C9H14N2O | CID 520098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. 13Carbon NMR [chem.ch.huji.ac.il]
